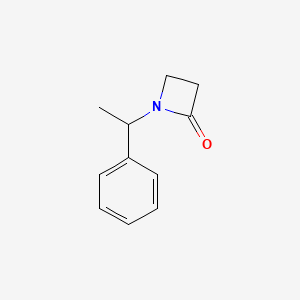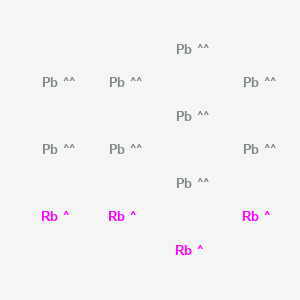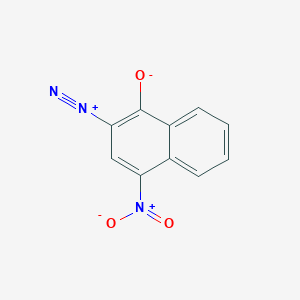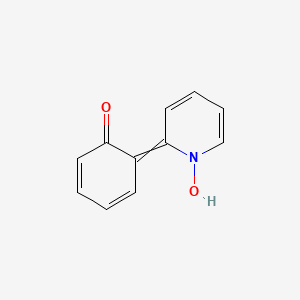
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione is a heterocyclic compound that features a benzothiophene core with a hydroxyl group and a dione functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to introduce the dione functionality . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The dione functionality can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzothiophene-2,2-dione, while reduction of the dione functionality can produce 1,3-dihydroxybenzothiophene derivatives .
Applications De Recherche Scientifique
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl and dione functionalities allow for hydrogen bonding and other interactions that can modulate the activity of these targets. Pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: Shares a similar benzothiophene core but with different functional groups, leading to distinct chemical properties and applications.
3-Hydroxy-2,3-dihydro-1H-benzothiophene-1,1-dione: Another related compound with a hydroxyl and dione functionality but differing in the position of these groups.
Uniqueness
1-Hydroxy-1,3-dihydro-2H-2-benzothiophene-2,2-dione is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industry.
Propriétés
Numéro CAS |
92912-33-9 |
|---|---|
Formule moléculaire |
C8H8O3S |
Poids moléculaire |
184.21 g/mol |
Nom IUPAC |
2,2-dioxo-1,3-dihydro-2-benzothiophen-1-ol |
InChI |
InChI=1S/C8H8O3S/c9-8-7-4-2-1-3-6(7)5-12(8,10)11/h1-4,8-9H,5H2 |
Clé InChI |
YEFCYFZKRWGNSE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(S1(=O)=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


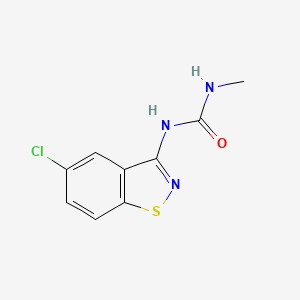
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methylhexahydro-4H-furo[2,3-b]pyran](/img/structure/B14341240.png)

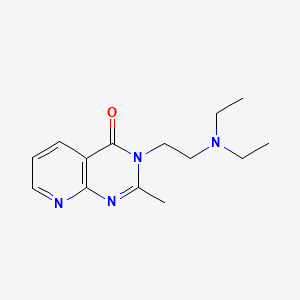
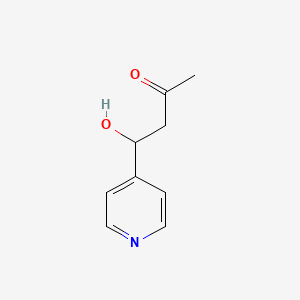


![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
![N-Butyl-2-[(2-nitrophenoxy)methyl]aniline](/img/structure/B14341284.png)
